molecular formula C15H14O3 B181749 Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-70-2

Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No. B181749
M. Wt: 242.27 g/mol
InChI Key: UGDRDPIUCCRDNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Friedel-Crafts alkylation . For instance, the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of Na2CO3, bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a mixture of H2O and THF afforded a related compound, methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate” can be inferred from related compounds. For example, 1,1’-Biphenyl, 3-methyl- has a molecular weight of 168.2344 and a molecular formula of C13H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . Protodeboronation of pinacol boronic esters is another reaction that can be utilized in the synthesis of related compounds .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
    • They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • The preconditions required for the existence of axial chirality in biaryl compounds are discussed .
    • Atropisomerism as a type of axial chirality in biphenyl molecules is also discussed .
  • Biological and Medicinal Applications

    • Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) .
    • They are omnipresent in medicinally active compounds, marketed drugs, and natural products .
    • A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Fluorescence Studies

    • 4-Methoxybiphenyl has been used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
  • Agriculture and Industrial Products

    • Biphenyl derivatives are used to produce a wide range of drugs, products for agriculture, and industrial products .
    • They serve as significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
  • Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

    • Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for basic liquid crystals .
  • Cross-Coupling Reactions

    • Some biphenyl compounds are used as precatalysts in cross-coupling reactions, such as the arylation of aliphatic alcohols .
  • Agriculture and Industrial Products

    • Biphenyl derivatives are used to produce a wide range of drugs, products for agriculture, and industrial products .
    • They serve as significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
  • Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

    • Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for basic liquid crystals .
  • Cross-Coupling Reactions

    • Some biphenyl compounds are used as precatalysts in cross-coupling reactions, such as the arylation of aliphatic alcohols .

properties

IUPAC Name

methyl 2-methoxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDRDPIUCCRDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630213
Record name Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate

CAS RN

175152-70-2
Record name Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dichlorobis(triphenylphosphine)palladium (29 mg, 0.04 mmol) was added to a solution of methyl 4-chloro-2-methoxybenzoate (904 mg, 4.5 mmol), phenylboronic acid (500 mg, 4.1 mmol) and cesium carbonate (2.7 g, 8.2 mmol) in N,N-dimethylformamide (15 mL) under argon atmosphere, and the mixture was stirred at 120° C. for 8 hours. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate. The ethyl acetate layer was washed successively with water and brine, and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=10:1) to give the title compound (410 mg, 41.2%) as a colourless oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
29 mg
Type
catalyst
Reaction Step Two
Yield
41.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Wessig, S Krebs - European Journal of Organic Chemistry, 2021 - Wiley Online Library
The photochemical fragmentation of N‐aroylsulfonamides 9 (ASAP) is a powerful method for the preparation of various biaryls. Compounds 9 are easily accessible in two steps from …
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Three classes of Ni precatalysts based on π-Ni II , π-Ni 0 and σ-Ni II complexes have been elaborated and employed in different laboratories for the functionalization and cross-coupling …
Number of citations: 38 www.thieme-connect.com
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
P Leowanawat, N Zhang, M Safi… - The Journal of …, 2012 - ACS Publications
trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) complex/PCy 3 system has been successfully applied as catalyst for the Suzuki–Miyaura cross-coupling of aryl and heteroaryl …
Number of citations: 81 pubs.acs.org
K Liu, N Li, Y Ning, C Zhu, J Xie - Chem, 2019 - cell.com
The biaryl coupling between a nucleophile (Ar δ− : arylboronates or arylsilanes) and an electrophile (Ar δ+ : arylhalides) represents the state of the art in carbon–carbon bond formation. …
Number of citations: 47 www.cell.com
K Liu, N Li, Y Ning, C Zhu, J Xie - Available at SSRN 3364404, 2019 - papers.ssrn.com
Synthesis of biaryls by Suzuki-Miyaura or Hiyama coupling represents the-state-of-art in carbon-carbon bond formation, in which the coupling occurs between a nucleophile (Ar δ-: …
Number of citations: 0 papers.ssrn.com
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com
M Hébert, P Petiot, E Benoit, J Dansereau… - The Journal of …, 2016 - ACS Publications
Organobismuthines are an attractive class of organometallic reagents that can be accessed from inexpensive and nontoxic bismuth salts. Triarylbismuthines are particularly interesting …
Number of citations: 59 pubs.acs.org
Z Luo, L Xiong, T Liu, Y Zhang, S Lu… - The Journal of …, 2019 - ACS Publications
The palladium-catalyzed decarbonylative Suzuki–Miyaura coupling of amides via selective amide C–N bond cleavage was reported, which afforded mild access to substitute biaryl …
Number of citations: 33 pubs.acs.org

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